molecular formula C18H20BrN3O3S B244336 4-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

4-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B244336
M. Wt: 438.3 g/mol
InChI Key: WINNTEUXEBBLQP-UHFFFAOYSA-N
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Description

4-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a piperazine ring with a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the methylsulfonyl group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Major Products

    Substitution: Products include derivatives with different halogens or other nucleophiles.

    Oxidation: Products include sulfone or sulfoxide derivatives.

    Reduction: Products include sulfide derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets. The piperazine ring and the benzamide group are known to interact with various receptors and enzymes, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Properties

Molecular Formula

C18H20BrN3O3S

Molecular Weight

438.3 g/mol

IUPAC Name

4-bromo-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C18H20BrN3O3S/c1-26(24,25)22-12-10-21(11-13-22)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23)

InChI Key

WINNTEUXEBBLQP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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